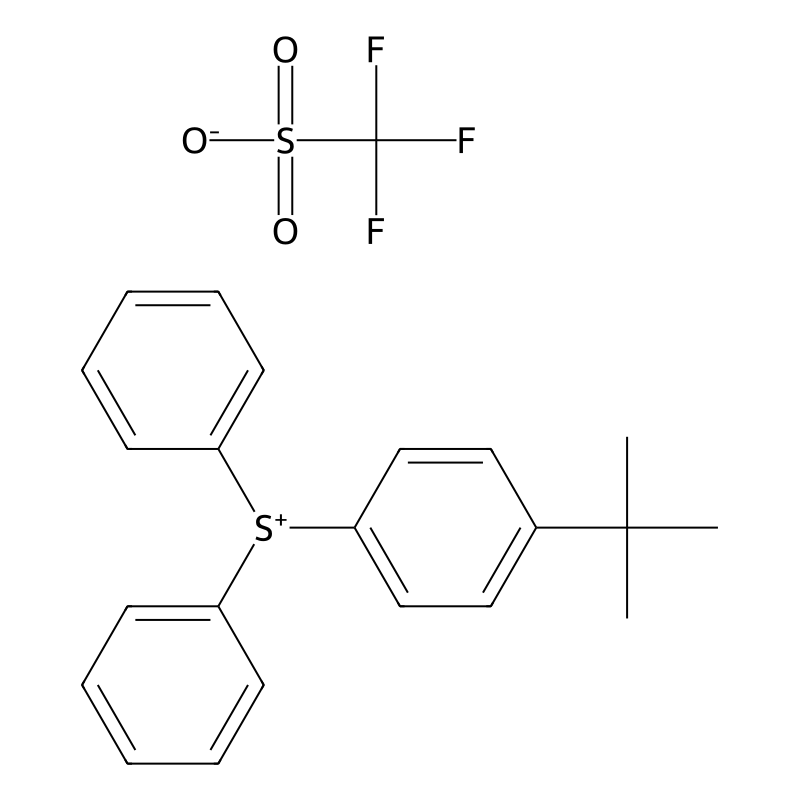Self Assembly & Contact Printing
CAS No.:145612-66-4
Molecular Formula:C23H23F3O3S2
Molecular Weight:468.6 g/mol
Availability:
In Stock
CAS No.:66003-78-9
Molecular Formula:C19H15F3O3S2
Molecular Weight:412.4 g/mol
Availability:
In Stock
CAS No.:106214-84-0
Molecular Formula:C12H34N2O2Si3
Molecular Weight:322.67 g/mol
Availability:
In Stock
CAS No.:68951-96-2
Molecular Formula:C18H26O3Si3
Molecular Weight:374.7 g/mol
Availability:
In Stock
CAS No.:130167-23-6
Molecular Formula:C18H40O6Si3
Molecular Weight:436.8 g/mol
Availability:
In Stock
CAS No.:68037-59-2
Molecular Formula:C9H28O3Si4
Molecular Weight:296.66 g/mol
Availability:
In Stock


![3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine](/img/structure-2d/800/S1481794.png)

![Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane](/img/structure-2d/800/S3355996.png)
![dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane](/img/structure-2d/800/S3356999.png)